9-Methyl-3,9-diazabicyclo[4.2.1]nonane

Spasmolytic Serotonin Antagonist Smooth Muscle Relaxant

9-Methyl-3,9-diazabicyclo[4.2.1]nonane (CAS 102547-84-2) is a bridged bicyclic diamine with the molecular formula C8H16N2 and a molecular weight of 140.23 g/mol. It is a colorless to yellow liquid with a boiling point of 111-113 °C at 38 Torr.

Molecular Formula C8H16N2
Molecular Weight 140.23 g/mol
CAS No. 102547-84-2
Cat. No. B034414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Methyl-3,9-diazabicyclo[4.2.1]nonane
CAS102547-84-2
Synonyms9-METHYL-3,9-DIAZABICYCLO[4.2.1]NONANE
Molecular FormulaC8H16N2
Molecular Weight140.23 g/mol
Structural Identifiers
SMILESCN1C2CCC1CNCC2
InChIInChI=1S/C8H16N2/c1-10-7-2-3-8(10)6-9-5-4-7/h7-9H,2-6H2,1H3
InChIKeyNRCDIJJTFDJACX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Methyl-3,9-diazabicyclo[4.2.1]nonane (CAS 102547-84-2) – Core Scaffold Overview for Scientific Procurement


9-Methyl-3,9-diazabicyclo[4.2.1]nonane (CAS 102547-84-2) is a bridged bicyclic diamine with the molecular formula C8H16N2 and a molecular weight of 140.23 g/mol [1]. It is a colorless to yellow liquid with a boiling point of 111-113 °C at 38 Torr . This compound serves as a privileged scaffold in medicinal chemistry and neuroscience, particularly as a building block for serotonin reuptake inhibitors and spasmolytic agents [2]. Its rigid, conformationally constrained [4.2.1] bicyclic framework distinguishes it from more flexible acyclic diamines and enables defined spatial orientation of pharmacophoric elements in drug design [3].

Why 9-Methyl-3,9-diazabicyclo[4.2.1]nonane Cannot Be Replaced by Generic 3,9-Diazabicyclo[4.2.1]nonane or [3.3.1] Analogs


Generic substitution with unmethylated 3,9-diazabicyclo[4.2.1]nonane or other diazabicyclic cores (e.g., [3.3.1], [3.2.1]) fails because the N9-methyl group and the [4.2.1] ring topology fundamentally alter biological activity and selectivity. The 9-methyl substituent is critical for conferring specific anti-serotonin activity in spasmolytic assays, a property absent in the 10-methyl-[4.3.1]decane analog, which instead exhibits spasmogenic activity [1]. Furthermore, structure-activity relationship studies with quinolone antibacterials demonstrate that while multiple diazabicyclic side chains (including 9-methyl-3,9-diazabicyclo[4.2.1]nonane) yield comparable in vitro potency, the in vivo efficacy and pharmacokinetic profiles diverge significantly across animal models [2]. Consequently, even analogs with identical core topology but different N-substitution patterns or ring sizes cannot be considered functionally interchangeable without empirical validation.

Quantitative Differentiation of 9-Methyl-3,9-diazabicyclo[4.2.1]nonane: Evidence-Based Procurement Guide


Specific Anti-Serotonin Spasmolytic Activity vs. 10-Methyl-[4.3.1]decane Analog

In isolated smooth muscle assays, 9-methyl-3,9-diazabicyclo[4.2.1]nonane (compound 3) demonstrated specific anti-serotonin activity, whereas the closely related 10-methyl-3,10-diazabicyclo[4.3.1]decane (compound 4) exhibited spasmogenic activity [1]. This qualitative divergence in pharmacological effect underscores the critical role of the [4.2.1] ring system and N9-methyl substitution.

Spasmolytic Serotonin Antagonist Smooth Muscle Relaxant

Distinct Amide Derivative Activity Profile: Anti-Histaminic vs. Spasmogenic

Amide derivatives synthesized from 9-methyl-3,9-diazabicyclo[4.2.1]nonane with aromatic acids produced specific anti-histaminic compounds. In contrast, amides derived from the 10-methyl-[4.3.1]decane analog with aliphatic acids displayed spasmogenic activity [1]. This SAR divergence provides a rational basis for selecting the [4.2.1] scaffold when targeting histamine receptors.

Anti-histaminic Spasmogenic Structure-Activity Relationship

Exceptional Serotonin Transporter Selectivity of NS 4194 Derivative

The derivative NS 4194, containing the 9-methyl-3,9-diazabicyclo[4.2.1]nonane core, exhibited several thousand-fold selectivity for blocking [3H]-serotonin transport into rat brain synaptosomes compared to [3H]-dopamine or [3H]-noradrenaline transport [1]. In porcine PET imaging studies, [11C]-NS 4194 achieved an apparent equilibrium distribution volume in cerebellum of 35 ml g⁻¹, compared to 11 ml g⁻¹ for [11C]-DASB [2].

Serotonin Transporter SERT Selectivity PET Imaging

Physical Property Differentiation: Boiling Point and Purity Specifications

Commercially available 9-methyl-3,9-diazabicyclo[4.2.1]nonane is supplied with a minimum purity specification of 95% and a defined boiling point of 111-113 °C at 38 Torr . Long-term storage recommendations specify a cool, dry environment . These specifications contrast with unmethylated 3,9-diazabicyclo[4.2.1]nonane, which is typically offered as a dihydrochloride salt with different handling requirements [1].

Physical Properties Purity Storage Procurement

In Vitro Antibacterial Potency Parity with Alternative Diazabicyclic Cores

In a comparative study of 7-diazabicycloalkylquinolone antibacterials, the 9-methyl-3,9-diazabicyclo[4.2.1]nonane side chain (compound 6) exhibited in vitro potency that was not highly variable compared to other diazabicyclic side chains, including 5-methyl-2,5-diazabicyclo[2.2.1]heptane and 1,4-diazabicyclo[3.3.1]nonane [1]. However, in vivo efficacy in mouse, swine, and cattle infection models revealed that the [2.2.1]heptane side chain conferred superior overall pharmacodynamic properties, leading to the selection of danofloxacin [2]. This parity in vitro but divergence in vivo underscores that 9-methyl-3,9-diazabicyclo[4.2.1]nonane is not a preferred scaffold for this specific antibacterial application, a critical negative differentiator for procurement decisions.

Antibacterial Quinolone Structure-Activity Relationship Danofloxacin

Optimal Research and Procurement Applications for 9-Methyl-3,9-diazabicyclo[4.2.1]nonane


Medicinal Chemistry: Development of Selective Serotonin Reuptake Inhibitors (SSRIs)

Procure 9-methyl-3,9-diazabicyclo[4.2.1]nonane as a privileged scaffold for designing highly selective serotonin transporter (SERT) ligands. As demonstrated by the NS 4194 derivative, this core confers exceptional SERT selectivity (>1000-fold over DAT/NET) [1]. The compound's specific anti-serotonin activity further supports its utility in developing smooth muscle relaxants and CNS agents [2].

Pharmacological Tool Compounds: Differentiation of Serotonergic and Histaminergic Pathways

Use 9-methyl-3,9-diazabicyclo[4.2.1]nonane to synthesize tool compounds for discriminating between serotonergic and histaminergic pathways. The parent compound exhibits specific anti-serotonin activity, while its aromatic acid amide derivatives display anti-histaminic properties [1]. This differential profile enables precise pharmacological dissection of these receptor systems.

Asymmetric Synthesis and Chiral Building Block Applications

Procure the enantiomerically pure (1S,6R)-9-methyl-3,9-diazabicyclo[4.2.1]nonane as a chiral building block for advanced medicinal chemistry. A scalable crystallization-induced diastereomer transformation (CIDT) method has been developed for the asymmetric synthesis of this scaffold [1], ensuring reliable access to single-enantiomer material for structure-activity relationship studies.

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